2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate is a complex organic compound that belongs to the class of dibenzoxathiepins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate typically involves multiple steps, including the formation of the dibenzoxathiepin core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dibenzoxathiepin Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Piperidyl Substitution:
Oxalate Hydrate Formation: The final step involves the formation of the oxalate salt and hydration, typically through crystallization from an aqueous solution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin: The non-oxalate form of the compound.
11-(1-Methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin: Lacks the trifluoromethyl group.
2-Trifluoromethyl-11H-dibenz(b,f)-1,4-oxathiepin: Lacks the piperidyl group.
Uniqueness
2-Trifluoromethyl-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin oxalate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity, while the piperidyl group may contribute to its biological activity.
Properties
CAS No. |
82387-27-7 |
---|---|
Molecular Formula |
C22H22F3NO5S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-methyl-4-[8-(trifluoromethyl)-6H-benzo[b][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid |
InChI |
InChI=1S/C20H20F3NOS.C2H2O4/c1-24-10-8-13(9-11-24)19-15-12-14(20(21,22)23)6-7-16(15)25-17-4-2-3-5-18(17)26-19;3-1(4)2(5)6/h2-7,12-13,19H,8-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZQVTZNBJNTZKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)C(F)(F)F)OC4=CC=CC=C4S2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.